![molecular formula C24H19NO4 B2617040 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide CAS No. 923217-43-0](/img/structure/B2617040.png)
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide
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Description
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide, also known as BMF-6, is a chemical compound that has been studied for its potential use in various scientific applications.
Scientific Research Applications
Organic Synthesis and Catalysis
Research has shown that benzamide derivatives, including compounds structurally related to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide, are pivotal in organic synthesis. For example, they are used in the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process is enhanced by the presence of substituents on the aromatic ring of benzamide derivatives, contributing to high enantioselectivity and yields in reactions (Inokuma, Hoashi, & Takemoto, 2006).
Receptor Imaging Agents
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide and its analogues have been explored as potential imaging agents. For instance, iodobenzamide analogues have demonstrated effectiveness in targeting D-2 dopamine receptors in the central nervous system, suggesting their utility in receptor imaging for diagnostic purposes (Murphy, Kung, Kung, & Billings, 1990).
Antitumor Activity
Dihydrobenzofuran lignans and related compounds, structurally similar to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide, have been identified as potential antitumor agents. These compounds exhibit significant activity against tumor cell lines by inhibiting tubulin polymerization, suggesting their role in cancer therapy (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).
properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-20-13-10-18(25-24(27)17-8-11-19(28-2)12-9-17)14-21(20)29-23(15)22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMFQAFDZJYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide |
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